molecular formula C11H10N2OS B3059651 4-(2-Methoxyphenyl)-2-pyrimidinethiol CAS No. 1065101-28-1

4-(2-Methoxyphenyl)-2-pyrimidinethiol

Cat. No.: B3059651
CAS No.: 1065101-28-1
M. Wt: 218.28
InChI Key: AVRLCQGGAXSRJM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-pyrimidinethiol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-pyrimidinethiol typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-pyrimidinethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of thiolate anions.

    Substitution: Formation of various substituted pyrimidinethiol derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-pyrimidinethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-2-pyrimidinethiol is unique due to the presence of both a pyrimidine ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2-methoxyphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-10-5-3-2-4-8(10)9-6-7-12-11(15)13-9/h2-7H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRLCQGGAXSRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265619
Record name 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065101-28-1
Record name 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065101-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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